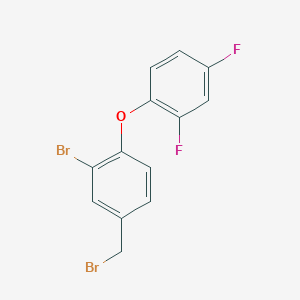
2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene
Overview
Description
2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is a useful research compound. Its molecular formula is C13H8Br2F2O and its molecular weight is 378.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is a brominated aromatic compound with the molecular formula and a molecular weight of 378.02 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and herbicidal properties.
- CAS Number: 1446236-26-5
- Molecular Weight: 378.02 g/mol
- Molecular Formula: C13H8Br2F2O
- Physical State: Solid at room temperature
Antimicrobial Activity
Studies have indicated that halogenated compounds like this compound exhibit significant antimicrobial properties. The presence of bromine atoms enhances the lipophilicity of the molecule, which may facilitate its penetration through microbial cell membranes.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Recent research has explored the anticancer potential of brominated compounds. In vitro studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Case Study: In Vitro Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
Herbicidal Activity
The compound has also shown promise as a herbicide. Its structural similarity to known herbicides suggests it may disrupt biochemical pathways in plants, particularly those involved in growth regulation.
Table 2: Herbicidal Efficacy
| Plant Species | Effective Concentration (EC50) |
|---|---|
| Arabidopsis thaliana | 50 µg/mL |
| Brassica napus | 75 µg/mL |
The biological activity of this compound is likely attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The presence of multiple bromine atoms increases the reactivity, allowing for interactions with DNA and proteins, which may lead to cytotoxic effects.
Properties
IUPAC Name |
1-[2-bromo-4-(bromomethyl)phenoxy]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2O/c14-7-8-1-3-12(10(15)5-8)18-13-4-2-9(16)6-11(13)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJTZCCKPGPARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














